molecular formula C14H23BrN2O4S2 B14656981 S-2-((7-(5-Bromo-2-pyridyloxy)heptyl)amino)ethyl hydrogen thiosulfate CAS No. 41287-15-4

S-2-((7-(5-Bromo-2-pyridyloxy)heptyl)amino)ethyl hydrogen thiosulfate

Cat. No.: B14656981
CAS No.: 41287-15-4
M. Wt: 427.4 g/mol
InChI Key: FMQVDNFQKSRNAK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-2-((7-(5-Bromo-2-pyridyloxy)heptyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps:

    Formation of the Bromopyridyl Intermediate: This step involves the bromination of pyridine to form 5-bromopyridine.

    Attachment of the Heptylamino Chain: The bromopyridyl intermediate is then reacted with a heptylamine to form the 7-(5-bromo-2-pyridyloxy)heptylamine.

    Introduction of the Thiosulfate Group: Finally, the heptylamine derivative is reacted with ethyl hydrogen thiosulfate under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

S-2-((7-(5-Bromo-2-pyridyloxy)heptyl)amino)ethyl hydrogen thiosulfate can undergo various chemical reactions, including:

    Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.

    Reduction: The bromopyridyl moiety can be reduced to form pyridyl derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfonate derivatives.

    Reduction: Pyridyl derivatives.

    Substitution: Various substituted pyridyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of S-2-((7-(5-Bromo-2-pyridyloxy)heptyl)amino)ethyl hydrogen thiosulfate involves its interaction with molecular targets through its functional groups. The thiosulfate group can participate in redox reactions, while the bromopyridyl moiety can interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-2-((7-(5-Bromo-2-pyridyloxy)heptyl)amino)ethyl hydrogen thiosulfate is unique due to its combination of a bromopyridyl moiety, a heptylamino chain, and a thiosulfate group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific applications.

Properties

CAS No.

41287-15-4

Molecular Formula

C14H23BrN2O4S2

Molecular Weight

427.4 g/mol

IUPAC Name

5-bromo-2-[7-(2-sulfosulfanylethylamino)heptoxy]pyridine

InChI

InChI=1S/C14H23BrN2O4S2/c15-13-6-7-14(17-12-13)21-10-5-3-1-2-4-8-16-9-11-22-23(18,19)20/h6-7,12,16H,1-5,8-11H2,(H,18,19,20)

InChI Key

FMQVDNFQKSRNAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)OCCCCCCCNCCSS(=O)(=O)O

Origin of Product

United States

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